Chlorempenthrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

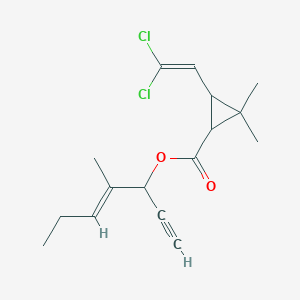

Chlorempenthrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity. It is commonly used in various insecticidal formulations to control pests such as mosquitoes, flies, and cockroaches . The compound is characterized by its high vapor pressure, good volatility, and strong insecticidal properties .

Preparation Methods

Chlorempenthrin is synthesized through a multi-step process involving several key reagents and conditions. The primary synthetic route involves the reaction of 2-methyl-1-ethynyl-2-pentenol with pyridine and toluene in the presence of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride . The reaction is carried out under agitation at a suitable temperature for approximately six hours. After the reaction, the solution is washed with water until neutral, dried, and then subjected to distillation under reduced pressure to obtain this compound with a yield of 86% .

Chemical Reactions Analysis

Chlorempenthrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Scientific Research Applications

Chlorempenthrin has a wide range of scientific research applications:

Mechanism of Action

Chlorempenthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses . This leads to paralysis and eventual death of the insect. The compound’s high vapor pressure and volatility enhance its effectiveness in fumigation and aerosol applications .

Comparison with Similar Compounds

Chlorempenthrin is part of the pyrethroid class of insecticides, which includes other compounds such as cypermethrin, permethrin, and deltamethrin . Compared to these compounds, this compound is unique due to its alkyne group, which allows it to participate in click chemistry reactions . This feature makes it particularly valuable in research applications involving molecular modifications and bioconjugation.

Properties

Molecular Formula |

C16H20Cl2O2 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

[(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C16H20Cl2O2/c1-6-8-10(3)12(7-2)20-15(19)14-11(9-13(17)18)16(14,4)5/h2,8-9,11-12,14H,6H2,1,3-5H3/b10-8+ |

InChI Key |

XCUGQTFVQHTFPD-CSKARUKUSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.